

# commercial suppliers of synthetic Val-Thr-Cys-Gly peptide

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## Compound of Interest

Compound Name: *H-Val-Thr-Cys-Gly-OH*

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## A Technical Guide to Commercial Sourcing of the Synthetic Peptide Val-Thr-Cys-Gly

For researchers, scientists, and drug development professionals requiring the tetrapeptide Val-Thr-Cys-Gly (VTCG), this guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and quality control measures. The information is based on publicly available data from various custom peptide synthesis providers.

## Commercial Suppliers of Synthetic Val-Thr-Cys-Gly

The Val-Thr-Cys-Gly peptide is available from various commercial suppliers who specialize in custom peptide synthesis. While some vendors may list specific peptides, most will synthesize this tetrapeptide on demand. Key considerations when selecting a supplier include their synthesis technology, purity levels offered, and analytical quality control methods.

Below is a comparative summary of prominent suppliers offering custom peptide synthesis services. Note that pricing and delivery times are typically project-dependent and require a direct quote.

Supplier/Company	Synthesis Technology	Typical Purity Levels Offered	Quality Control Methods	Key Features
MedchemExpress	Not explicitly stated, but likely Solid-Phase Peptide Synthesis (SPPS).	Research grade, specific purity not detailed in general search.	Not explicitly detailed in general search, but HPLC and MS are standard.	Lists H-Val-Thr-Cys-Gly-OH as a specific product for cell attachment research. <a href="#">[1]</a>
AmbioPharm	Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and hybrid methods. <a href="#">[2]</a>	Research to cGMP grades, from gram to multi-kilogram scale. <a href="#">[2]</a>	Stringent quality controls are mentioned. <a href="#">[2]</a>	Large-scale GMP manufacturing capabilities. <a href="#">[2]</a>
LifeTein	Proprietary PeptideSyn™ technology using Fmoc and Boc chemistry, microwave-assisted SPPS. <a href="#">[3]</a>	Crude to high purity (>98%).	HPLC and Mass Spectrometry. <a href="#">[3]</a>	Specializes in complex and modified peptides. <a href="#">[3]</a>
AnaSpec	Solid-Phase Peptide Synthesis (SPPS).	Research and GMP grades.	QA/QC at their US facility. <a href="#">[4]</a>	Offers a wide range of peptide modifications. <a href="#">[4]</a>

Elim Biopharm	Automated solid-phase synthesis.	Crude, >70%, >80%, >90%, >95%, >98%. <a href="#">[5]</a>	Mass Spectrometry and HPLC. <a href="#">[5]</a>	Offers rapid "overnight" synthesis for short peptides. <a href="#">[5]</a>
Bachem	Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.	Research to cGMP grades.	Analytical HPLC for purity determination. <a href="#">[6]</a>	Extensive catalog of peptides and amino acid derivatives. <a href="#">[7]</a>
Biosynth	Solid-Phase Peptide Synthesis (SPPS).	From R&D to commercial and GMP grades.	Full analytical services.	Expertise in complex and labeled peptides. <a href="#">[8]</a>

## Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis, purification, and analysis of the Val-Thr-Cys-Gly peptide.

### Solid-Phase Peptide Synthesis (SPPS) of Val-Thr-Cys-Gly

Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides.[\[9\]](#)[\[10\]](#) The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

#### 1. Resin Preparation:

- A suitable solid support resin, typically a polystyrene-based resin pre-loaded with the C-terminal amino acid (Glycine), is chosen.
- The resin is swelled in an appropriate solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

#### 2. Amino Acid Coupling Cycle (Iterative Process):

- **Deprotection:** The N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in DMF. This exposes a free amine group for the next coupling step.
- **Washing:** The resin is thoroughly washed with DMF to remove excess deprotection reagent and byproducts.
- **Coupling:** The next amino acid (Cysteine, with its side chain protected) is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a peptide bond.
- **Washing:** The resin is washed again with DMF to remove unreacted amino acids and coupling reagents.
- This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid (Threonine, then Valine) in the sequence.

### 3. Cleavage and Deprotection:

- Once the full peptide sequence (Val-Thr-Cys-Gly) is assembled on the resin, the peptide is cleaved from the solid support.
- A strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to protect sensitive amino acid side chains, is used to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.<sup>[6]</sup>

### 4. Precipitation and Isolation:

- The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
- The crude peptide is then collected by centrifugation and washed with cold ether to remove residual scavengers and organic byproducts.
- The resulting crude peptide is lyophilized to obtain a dry powder.

## Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains the target peptide along with various impurities such as deletion sequences and incompletely deprotected peptides.<sup>[6]</sup> RP-HPLC is the standard method for peptide purification.<sup>[6]</sup>

### 1. Column and Solvents:

- A C18 reversed-phase column is commonly used for peptide purification.<sup>[6]</sup>
- The mobile phase typically consists of two solvents: Solvent A (polar) is usually 0.1% TFA in water, and Solvent B (less polar) is 0.1% TFA in acetonitrile.<sup>[6]</sup>

### 2. Gradient Elution:

- The crude peptide is dissolved in a minimal amount of Solvent A.
- The sample is injected onto the HPLC column.
- A linear gradient of increasing Solvent B concentration is applied. This causes molecules to elute from the column based on their hydrophobicity; more hydrophobic species are retained longer.<sup>[6]</sup>

### 3. Fraction Collection:

- The eluent is monitored by UV absorbance, typically at 210-220 nm.<sup>[6]</sup>
- Fractions corresponding to the major peak, which represents the target peptide, are collected.

### 4. Purity Analysis and Lyophilization:

- The purity of the collected fractions is assessed by analytical HPLC.
- Fractions with the desired purity (e.g., >95% or >98%) are pooled together.

- The pooled fractions are lyophilized to remove the solvents and obtain the final purified peptide as a white, fluffy powder.

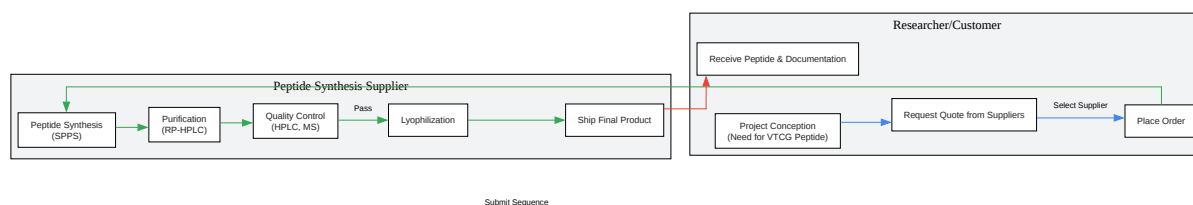
## Quality Control and Analysis

To ensure the correct synthesis and purity of the Val-Thr-Cys-Gly peptide, the following analytical techniques are typically employed:

- Analytical HPLC: Used to determine the purity of the final peptide product by separating it from any remaining impurities. The result is typically presented as a chromatogram showing a single major peak.
- Mass Spectrometry (MS): Used to confirm the identity of the synthesized peptide by measuring its molecular weight. The observed molecular weight should match the calculated theoretical molecular weight of the Val-Thr-Cys-Gly peptide.

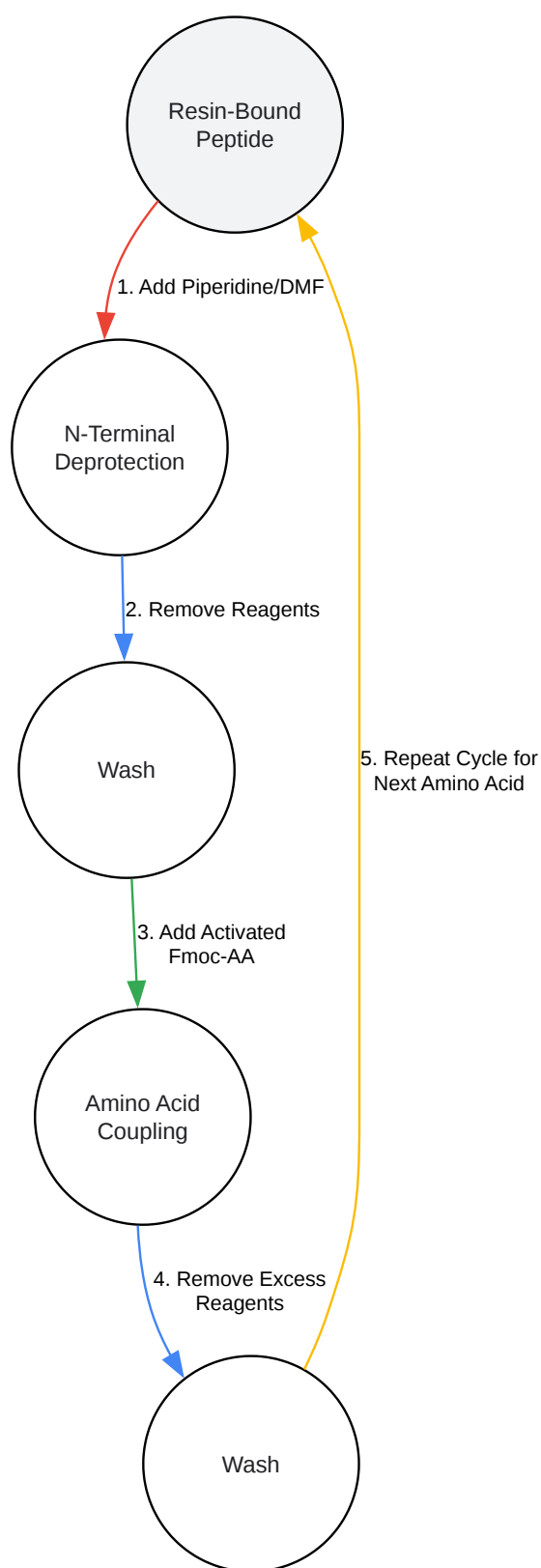
## Visualizations

The following diagrams illustrate the key workflows and processes involved in obtaining a custom synthetic peptide.



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Caption: Workflow for ordering a custom synthetic peptide.



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Caption: Key steps in a solid-phase peptide synthesis cycle.

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